molecular formula C9H12ClN3 B2923255 Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)- CAS No. 425425-25-8

Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-

Cat. No. B2923255
CAS RN: 425425-25-8
M. Wt: 197.67
InChI Key: AEDLMXNXPIFFTO-UHFFFAOYSA-N
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Description

“Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” is a compound that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is an aromatic, heterocyclic, organic compound similar to pyridine . It’s one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring), having nitrogen atoms at positions 1 and 3 in the ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of “Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” can be analyzed based on the structures of its components, pyrimidine and pyrrolidine . Pyrimidine has a six-membered ring with nitrogen atoms at positions 1 and 3 . Pyrrolidine, on the other hand, is a five-membered ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse . For instance, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . Another reaction involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .


Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C. It dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in bioactive molecules aimed at treating human diseases. The non-planarity of the ring allows for pseudorotation, which can lead to compounds with target selectivity and novel biological activities. In drug discovery, the pyrrolidine scaffold is utilized to design molecules with a variety of biological profiles, taking advantage of the stereogenicity of carbons to bind enantioselective proteins .

Synthesis of Biologically Active Compounds

The compound serves as a building block in the synthesis of biologically active compounds. Its presence in a molecule can influence the steric factors that affect biological activity. For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .

Development of Fluorescent Dyes and Biosensors

2-Chloropyrimidine derivatives, including our compound of interest, have been used in the synthesis of fluorescent dyes. These dyes can be employed in biosensors for protein assays, providing a tool for detecting and quantifying biological molecules .

Organic Synthesis and Chemical Research

This compound is also valuable in organic synthesis and chemical research. It can be used as a reagent or intermediate in the preparation of various organic compounds. Its reactivity and the presence of multiple functional groups make it a useful component in synthetic chemistry .

Pharmacophore Exploration

Due to the sp3-hybridization of the pyrrolidine ring, this compound is instrumental in pharmacophore exploration. It allows medicinal chemists to modify physicochemical parameters and achieve optimal ADME/Tox results for drug candidates .

Stereoselective Synthesis

The stereogenicity of the pyrrolidine ring makes it a key player in stereoselective synthesis. Different stereoisomers can be synthesized, which is crucial for the development of enantioselective drugs. The different spatial orientations of substituents can lead to a variety of binding modes to target proteins, affecting the efficacy and safety of pharmaceuticals .

Mechanism of Action

Target of Action

The compound 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrrolidine derivative . Pyrrolidine derivatives have been reported to act on various targets, including the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and several enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and immune response .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of the target protein and modulating its activity . The specific interaction depends on the structural features of the compound and the target protein .

Biochemical Pathways

These could include pathways related to pain perception, growth regulation, signal transduction, and immune response .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability and pharmacokinetic profile .

Result of Action

Given the range of targets that pyrrolidine derivatives can interact with, the compound could potentially have a variety of effects at the molecular and cellular level, depending on the specific target and the context of the interaction .

Action Environment

The action of 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine could potentially be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability. Furthermore, the compound’s interaction with its targets and its overall efficacy could potentially be influenced by factors such as pH, the presence of other molecules, and the specific cellular or tissue environment.

Safety and Hazards

“Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the study of “Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-” could involve the development of more potent and efficacious drugs with pyrimidine scaffold . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-chloro-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-7-6-8(12-9(10)11-7)13-4-2-3-5-13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDLMXNXPIFFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine, 2-chloro-4-methyl-6-(1-pyrrolidinyl)-

Synthesis routes and methods

Procedure details

0.815 g (5 mmol) of 2,4-dichloro-6-methylpyrimidine dissolved in in 5 ml isopropanol were treated under ice-cooling dropwise with 0.71 g (10 mmol) pyrrolidine. The mixture was stirred for 1 h at RT the concentrated in vacuo. The residue was purified on a silica gel chromatography column with CH2Cl2/AcOEt (4/1) as eluent to give 0.72 g (73%) of the desired 2-chloro-4-methyl-6-pyrrolidin-1-yl-pyrimidine as an off-white solid. EI mass spectrum, m/e: 197 (M calculated for C9H12N3Cl: 197).
Quantity
0.815 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two

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